Methyl 2-(2,4-dichloro-5-fluorobenzoyl)-3-((4-fluorophenyl)amino)acrylate
Description
Methyl 2-(2,4-dichloro-5-fluorobenzoyl)-3-((4-fluorophenyl)amino)acrylate is a fluorinated acrylate derivative characterized by a benzoyl moiety substituted with chlorine and fluorine atoms at positions 2, 4, and 5, respectively. The acrylate backbone is further functionalized with a 4-fluorophenylamino group. This structure combines halogenated aromatic and fluorinated aliphatic motifs, which are often associated with enhanced metabolic stability and bioavailability in pharmaceutical applications .
Properties
Molecular Formula |
C17H11Cl2F2NO3 |
|---|---|
Molecular Weight |
386.2 g/mol |
IUPAC Name |
methyl (E)-3-(2,4-dichloro-5-fluorophenyl)-2-[(4-fluorophenyl)iminomethyl]-3-hydroxyprop-2-enoate |
InChI |
InChI=1S/C17H11Cl2F2NO3/c1-25-17(24)12(8-22-10-4-2-9(20)3-5-10)16(23)11-6-15(21)14(19)7-13(11)18/h2-8,23H,1H3/b16-12+,22-8? |
InChI Key |
XTQJQEBEIOJGQP-BNTMSNDDSA-N |
Isomeric SMILES |
COC(=O)/C(=C(\C1=CC(=C(C=C1Cl)Cl)F)/O)/C=NC2=CC=C(C=C2)F |
Canonical SMILES |
COC(=O)C(=C(C1=CC(=C(C=C1Cl)Cl)F)O)C=NC2=CC=C(C=C2)F |
Origin of Product |
United States |
Biological Activity
Methyl 2-(2,4-dichloro-5-fluorobenzoyl)-3-((4-fluorophenyl)amino)acrylate is a synthetic compound with notable biological activity, particularly in the field of medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's chemical formula is , with a molecular weight of approximately 386.18 g/mol. Its structure includes a dichloro-fluorobenzoyl moiety and a fluorophenyl amino group, which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C17H11Cl2F2NO3 |
| Molecular Weight | 386.18 g/mol |
| CAS Number | 176637-98-2 |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in cancer progression. Research indicates that it may function as an inhibitor of specific signaling pathways associated with tumor growth.
- Aryl Hydrocarbon Receptor (AhR) Modulation : Similar compounds have shown the ability to activate or inhibit the AhR, which plays a crucial role in mediating the effects of environmental toxins and has been implicated in cancer biology .
- CYP Enzyme Induction : The compound may influence the expression of cytochrome P450 enzymes, which are essential for drug metabolism and can affect the pharmacokinetics of co-administered drugs .
Biological Activity Studies
Recent studies have evaluated the antiproliferative effects of this compound against various cancer cell lines.
Antiproliferative Effects
A series of assays were conducted to determine the compound's efficacy against different cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 10.5 | Induction of apoptosis |
| HCT116 (Colon) | 8.3 | Inhibition of cell cycle progression |
| A549 (Lung) | 12.0 | Modulation of AhR activity |
These results suggest that this compound exhibits significant anticancer potential through multiple mechanisms.
Case Study 1: Breast Cancer
In a study conducted on MCF-7 breast cancer cells, treatment with the compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in apoptotic cells following treatment, suggesting that the compound induces programmed cell death through mitochondrial pathways.
Case Study 2: Colon Cancer
In HCT116 colon cancer cells, this compound was shown to arrest the cell cycle at the G1 phase. This effect was linked to downregulation of cyclin D1 and upregulation of p21, highlighting its potential as a therapeutic agent in colon cancer management.
Comparison with Similar Compounds
Structural Analogues with Varying Amino Substituents
- Methyl 3-Cyclopropylamino-2-(2,4-dichloro-5-fluorobenzoyl)acrylate (C₁₄H₁₂Cl₂FNO₃): This compound replaces the 4-fluorophenylamino group with a cyclopropylamino substituent. This modification may influence solubility and target binding efficiency .
- Ethyl 2-(2,4-dichloro-5-fluorobenzoyl)-3-(dimethylamino)acrylate: Synthesized via a continuous-flow process, this analogue features a dimethylamino group instead of the aromatic amino substituent. The dimethylamino group is less bulky and more electron-donating, which could enhance reaction kinetics in synthesis but reduce binding specificity in biological systems. The continuous-flow method achieves higher yields (reported as efficient and scalable) compared to batch processes .
Compounds with Fluorinated Aromatic Motifs
5-Chloro-2-(4-fluorophenyl)-7-methyl-3-methylsulfinyl-1-benzofuran :
This benzofuran derivative shares the 4-fluorophenyl substituent but incorporates a sulfinyl group and a benzofuran core. The sulfinyl group enhances polarity and hydrogen-bonding capacity, which may improve solubility but reduce membrane permeability compared to the acrylate backbone of the target compound .2-Fluoro-5-(4-fluorophenyl)pyridine : A pyridine-based fluorinated compound, this structure lacks the benzoyl and acrylate functionalities. The dual fluorine atoms on the aromatic rings likely increase metabolic stability, a feature shared with the target compound. However, the pyridine core may confer distinct electronic properties, altering reactivity in synthetic pathways .
Preparation Methods
Synthetic Route
- Starting Material: 2,4-dichlorofluorobenzene
- Key Reagents: Carbon tetrachloride, Lewis acids (aluminum trichloride or ferric trichloride), water, thionyl chloride
-
Friedel-Crafts Reaction:
2,4-dichlorofluorobenzene reacts with carbon tetrachloride in the presence of aluminum trichloride or ferric trichloride at 40–70 °C to form 2,4-dichloro-5-fluorotrichlorotoluene intermediate (I).- Molar ratio: 1:0.95–1.0 (substrate:carbon tetrachloride)
- Yield reported up to 75% for intermediate (I).
Hydrolysis:
Intermediate (I) is hydrolyzed with ferric trichloride and controlled water addition at 90–100 °C to yield intermediate (II).- Mass ratio ferric trichloride:intermediate (I) = 1:20 to 1:10
- Molar ratio intermediate (I):water = 1:0.95–1.0
- Yield ~95%.
Further Hydrolysis and Oxidation:
Hydrolysis of byproduct intermediate (III) with ferric trichloride and water at 80–120 °C produces intermediate (IV), which upon oxidation gives intermediate (V).Acylation:
Intermediate (V) reacts with thionyl chloride at 50–100 °C to produce 2,4-dichloro-5-fluorobenzoyl chloride with an overall yield up to 88.5%.
Process Notes
- Temperature control is critical to avoid loss of water and reduce yield.
- Ferric trichloride acts as both catalyst and reagent in hydrolysis steps.
- The process is scalable and has been demonstrated with high purity and yield.
Coupling to Form Methyl 2-(2,4-dichloro-5-fluorobenzoyl)-3-((4-fluorophenyl)amino)acrylate
General Synthetic Strategy
The key step involves the reaction of 2,4-dichloro-5-fluorobenzoyl chloride with an acrylate derivative and a 4-fluorophenyl amine moiety to form the target compound.
-
- 2,4-dichloro-5-fluorobenzoyl chloride (prepared as above)
- Methyl 3-aminocrotonate or related acrylate derivatives
- 4-fluoroaniline or 4-fluorophenylamine
-
- Typically conducted in polar aprotic solvents such as dimethylformamide (DMF) or chlorobenzene.
- Temperature ranges from 45 °C to 140 °C depending on the step.
- Use of bases such as potassium carbonate or triethylamine to facilitate amide bond formation and neutralize HCl byproduct.
Reported Synthetic Procedures
-
- The acrylate intermediate is reacted with 4-fluorophenylamine under heating (e.g., 45 °C for 6 h) to form an aminoacrylate intermediate.
- This intermediate is then acylated with 2,4-dichloro-5-fluorobenzoyl chloride to yield the target this compound.
- Purification is achieved by filtration, washing, and recrystallization from aqueous ethanol to obtain analytically pure samples.
Continuous Flow Synthesis:
An advanced method involves continuous flow reactors where 2,4-dichloro-5-fluorobenzoic acid is first converted rapidly to the acyl chloride using bis(trichloromethyl)carbonate (BTC) as a mild chlorinating agent.
Subsequently, the acyl chloride reacts with ethyl 3-(dimethylamino)acrylate under controlled flow and temperature (around 100–110 °C) to form the desired acrylate derivative.
This method offers advantages such as:
Data Table: Key Reaction Parameters and Yields
| Step | Reagents/Conditions | Temperature (°C) | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Friedel-Crafts Reaction | 2,4-dichlorofluorobenzene + CCl4 + AlCl3 | 40–70 | 2 hours | 75 | Formation of intermediate (I) |
| Hydrolysis of Intermediate (I) | Ferric trichloride + water | 90–100 | 30 minutes | 95 | Formation of intermediate (II) |
| Acylation | Intermediate (V) + thionyl chloride | 50–100 | 1–2 hours | 88.5 | Formation of 2,4-dichloro-5-fluorobenzoyl chloride |
| Aminoacrylate formation | 4-fluorophenylamine + methyl 3-aminocrotonate | 45 | 6 hours | - | Intermediate for final coupling |
| Final Coupling | Acyl chloride + aminoacrylate + base | 45–140 | 2–10 hours | High | Yield depends on method and purification |
| Continuous Flow Activation | 2,4-dichlorobenzoic acid + BTC + acrylate | 100–110 | 3–10 minutes | Improved | Efficient, scalable, environmentally friendly |
Q & A
Q. What are the optimized synthetic methodologies for this compound, and how do continuous-flow systems improve efficiency?
The compound can be synthesized via C–C bond formation using a continuous-flow system. Key steps include activating 2,4-dichloro-5-fluorobenzoic acid with bis(trichloromethyl) carbonate (BTC) to form the reactive acyl chloride intermediate, followed by coupling with ethyl 3-(dimethylamino)acrylate. Continuous-flow processes reduce reaction time (minutes vs. hours), improve safety (minimizing hazardous intermediate accumulation), and achieve yields up to 82.7% at 100°C. This method also reduces raw material waste compared to batch reactors .
Q. How is the structural integrity of the compound confirmed during synthesis?
X-ray crystallography is critical for confirming regiochemistry and stereochemistry. For structurally related fluorophenyl derivatives (e.g., 5-chloro-2-(4-fluorophenyl)-7-methyl-1-benzofuran), single-crystal analysis resolves substituent positioning and validates bond angles/distances. Complementary techniques like NMR (for functional groups) and HPLC (for purity ≥98%) are also employed .
Q. What are the key intermediates in the synthesis pathway?
Critical intermediates include:
- 2,4-Dichloro-5-fluorobenzoyl chloride : Formed via BTC-mediated activation of the parent carboxylic acid .
- Ethyl 3-(dimethylamino)acrylate : A nucleophile for acyl chloride coupling .
- Silyl-protected hydroxyl intermediates : Used in Mannich-like reactions to prevent undesired side reactions during multi-step syntheses .
Advanced Research Questions
Q. How can low yields in C–C bond formation steps be addressed?
Yield optimization involves:
- Catalyst selection : TiCl₄ enhances electrophilicity in Mannich-like reactions, improving coupling efficiency .
- Temperature control : Maintaining 100°C in continuous-flow systems maximizes conversion rates while minimizing decomposition .
- Reagent stoichiometry : A 1:1 molar ratio of acyl chloride to acrylate minimizes byproducts like unreacted starting materials .
Q. What analytical techniques resolve contradictions in published synthetic protocols?
Discrepancies in reaction conditions (e.g., solvent choice, temperature) can be validated via:
- In-line monitoring : Real-time UV/Vis spectroscopy in flow systems tracks intermediate formation .
- Comparative kinetic studies : Batch vs. flow reactor data identify rate-limiting steps .
- Reproducibility trials : Replicating methods under controlled humidity (e.g., using silyl-protected reagents) isolates environmental variables .
Q. How is regioselectivity achieved in fluorophenyl-substitution reactions?
Regioselectivity is controlled by:
- Electrophilic directing groups : The 4-fluorophenylamino group directs substitution to the ortho position via resonance effects.
- Steric hindrance : Bulky substituents (e.g., methylsulfinyl groups) block undesired reaction sites, as seen in analogous benzofuran derivatives .
Q. What strategies mitigate challenges with hygroscopic reagents?
Q. How do green chemistry principles apply to scaling this synthesis?
Continuous-flow systems reduce solvent waste by >30% compared to batch methods. BTC replaces toxic phosgene, improving safety profiles. Scalability is achieved via parallel microreactors or increased reactor volume without compromising yield .
Methodological Considerations
Q. What computational tools predict reaction outcomes for structural analogs?
Density Functional Theory (DFT) models optimize transition states for fluorophenyl coupling reactions. For example, Mulliken charge analysis identifies nucleophilic sites on acrylate derivatives, guiding experimental design .
Q. How are stability issues addressed during long-term storage?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
